Product packaging for 5-Bromo-2-(hex-1-YN-1-YL)pyridine(Cat. No.:CAS No. 111770-81-1)

5-Bromo-2-(hex-1-YN-1-YL)pyridine

Cat. No.: B186631
CAS No.: 111770-81-1
M. Wt: 238.12 g/mol
InChI Key: COXUWNBTCARAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(hex-1-yn-1-yl)pyridine is a brominated and alkynylated pyridine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring a bromine atom and a hexynyl chain on the pyridine ring, makes it a versatile building block for constructing more complex molecules through various cross-coupling reactions, such as the Sonogashira reaction . Pyridine derivatives are frequently explored in pharmaceutical research for their potential biological activities. Some structurally related pyridine compounds are investigated as potential agents for the treatment of pain, including neuropathic pain, chronic pain, and inflammatory pain . As a reagent, it can be used in the synthesis of complex heterocyclic systems, including pentathiepinoindolizines, which are of significant interest in bioinorganic chemistry and pharmacology due to their cytotoxic activities . This compound is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) under standard laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN B186631 5-Bromo-2-(hex-1-YN-1-YL)pyridine CAS No. 111770-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111770-81-1

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromo-2-hex-1-ynylpyridine

InChI

InChI=1S/C11H12BrN/c1-2-3-4-5-6-11-8-7-10(12)9-13-11/h7-9H,2-4H2,1H3

InChI Key

COXUWNBTCARAHW-UHFFFAOYSA-N

SMILES

CCCCC#CC1=NC=C(C=C1)Br

Canonical SMILES

CCCCC#CC1=NC=C(C=C1)Br

Synonyms

5-bromo-2-(hex-1-yn-1-yl)pyridine

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Hex 1 Yn 1 Yl Pyridine and Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium, is the cornerstone for synthesizing the target compound. These reactions offer mild conditions and high functional group tolerance, making them indispensable tools in modern organic synthesis for creating complex molecules from readily available precursors.

The Sonogashira cross-coupling reaction is a highly effective and widely used method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netorganic-chemistry.org In the context of 5-Bromo-2-(hex-1-yn-1-yl)pyridine, this reaction involves coupling 1-hexyne (B1330390) with a dihalogenated pyridine (B92270), such as 2,5-dibromopyridine (B19318) or 5-bromo-2-iodopyridine (B1269129). The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of a base. wikipedia.orglibretexts.org

The efficiency of the Sonogashira coupling is highly dependent on the careful selection and optimization of the catalyst, ligands, base, and solvent.

Catalytic Systems : The most common palladium sources are stable Pd(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Pd(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. libretexts.orgrsc.org Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used. wikipedia.org The reaction typically requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), which facilitates the reaction and allows it to proceed at lower temperatures. libretexts.orgresearchgate.net However, copper-free Sonogashira protocols have been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen. wikipedia.orgwashington.edu

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand. scirp.org Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, allowing for lower catalyst loadings and the use of less reactive aryl chlorides. wikipedia.orglibretexts.orgkaust.edu.sa For pyridine substrates, ligands like pyridines and pyrimidines have also shown good complexation properties with palladium. wikipedia.org

Bases : A base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne, forming the reactive acetylide species. wikipedia.org Amine bases such as triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH), or piperidine (B6355638) are commonly used and can often serve as the solvent as well. wikipedia.orgwashington.eduscirp.org Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in copper-free systems. wikipedia.orgrsc.org The choice of base can significantly impact the reaction rate and yield. rsc.org

Below is a table summarizing typical conditions optimized for the Sonogashira coupling of bromopyridines.

Palladium CatalystLigandCo-catalystBaseSolventTemp. (°C)Yield (%)
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10072-96
PdCl₂(PPh₃)₂-CuIPiperidineCH₃CNRefluxGood
Pd(OAc)₂ (2 mol%)-None (Cu-free)K₂CO₃Isopropanol25Excellent
PdCl₂(PPh₃)₂ (3 mol%)-None (Cu-free)TBAFSolvent-free80-120Moderate-Excellent

The synthesis of this compound requires a regioselective coupling on a dihalogenated pyridine. The outcome of the reaction is governed by the relative reactivity of the carbon-halogen bonds.

Substrate Scope : The Sonogashira reaction is compatible with a wide range of terminal alkynes, including both aliphatic and aromatic variants. researchgate.net For the pyridine component, various halogenated pyridines can be used. The reactivity of the halide follows the order I > Br > OTf >> Cl. wikipedia.orgacs.org This differential reactivity is crucial for achieving regioselectivity in polyhalogenated systems. For instance, using 5-bromo-2-iodopyridine as the starting material would result in the selective coupling of 1-hexyne at the C-2 position due to the much higher reactivity of the carbon-iodine bond.

Regioselectivity : When using a substrate with two identical halogens, such as 2,5-dibromopyridine, the regioselectivity is determined by the electronic properties of the pyridine ring. The C-2 and C-6 positions (α-positions) of the pyridine ring are more electron-deficient than the C-3 and C-5 positions (β-positions) due to the inductive effect of the nitrogen atom. This makes the α-positions more susceptible to oxidative addition by the Pd(0) catalyst. rsc.org Consequently, the Sonogashira coupling of 2,5-dibromopyridine with 1-hexyne is expected to occur preferentially at the C-2 position to yield the desired this compound. acs.org Studies on dihalopyridines have consistently shown a preference for coupling at the position adjacent to the nitrogen atom. acs.orgnih.gov Ligand choice can also influence and, in some cases, reverse the inherent regioselectivity. rsc.org

Starting MaterialCoupling PartnerMajor ProductReason for Selectivity
5-Bromo-2-iodopyridine1-HexyneThis compoundHigher reactivity of C-I bond over C-Br bond.
2,5-Dibromopyridine1-HexyneThis compoundHigher electrophilicity and reactivity of the C2-position (α to nitrogen).

The mechanism of the copper-co-catalyzed Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle :

Reductive Elimination/Pre-activation : If starting with a Pd(II) precatalyst, it is first reduced to the active Pd(0) species, often designated as Pd(0)L₂. libretexts.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., the C-Br bond at the 2-position of the pyridine ring), forming a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation : The key step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step regenerates the copper(I) catalyst. wikipedia.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, releasing the final coupled product (the alkynylpyridine) and regenerating the active Pd(0) catalyst, which re-enters the cycle. wikipedia.orglibretexts.org

Copper Cycle :

π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the alkyne's terminal proton. libretexts.org

Deprotonation : The amine base deprotonates the activated alkyne to form a copper(I) acetylide intermediate. libretexts.org

Transmetalation : This copper acetylide then participates in the transmetalation step with the palladium complex. wikipedia.org

In copper-free variants, the base is solely responsible for deprotonating the alkyne, and the resulting acetylide anion coordinates directly with the palladium center. wikipedia.org

While Sonogashira coupling is the direct method for synthesizing the target compound, other cross-coupling reactions are vital for creating analogues by modifying the halogenated pyridine core.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. rsc.orgnih.gov While this reaction typically forms biaryl or vinyl-aryl structures, it represents a key alternative strategy for functionalizing the 5-bromo position of a 2-substituted pyridine or for building more complex pyridine-containing scaffolds. researchgate.netnih.gov

The reaction faces challenges with pyridine substrates due to the Lewis basic nitrogen atom, which can bind to the palladium catalyst and inhibit its activity. nih.gov However, the development of specialized catalytic systems, often employing sterically hindered and electron-rich phosphine ligands, has enabled the efficient coupling of a wide range of (hetero)arylboronic acids with chloropyridines and bromopyridines. researchgate.netnih.gov This allows for the synthesis of various aryl-pyridine analogues from precursors like 2,5-dibromopyridine.

Alternative Cross-Coupling Approaches Utilizing Halogenated Pyridines

Negishi and Heck Coupling Applications

While the direct synthesis of this compound via Negishi or Heck coupling is not extensively documented in readily available literature, the principles of these reactions are widely applied to the synthesis of analogous substituted pyridines. These palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org For the synthesis of a 2-alkynylpyridine, this would typically involve the coupling of a 2-halopyridine with an alkynylzinc reagent. organic-chemistry.org The reactivity of the halogen atom on the pyridine ring is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. orgsyn.org This differential reactivity allows for selective cross-coupling reactions on di- or poly-halogenated pyridines. The preparation of unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113) has been demonstrated using Negishi coupling. orgsyn.org

A plausible Negishi coupling approach to a compound like this compound would involve the reaction of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine or 5-bromo-2-iodopyridine) with a hex-1-yn-1-ylzinc reagent. The greater reactivity of the iodine at the 2-position would favor selective coupling at that site.

Heck Coupling: The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an aryl or vinyl halide with an alkene. google.comliverpool.ac.uk The classic Heck reaction is not the most direct method for the synthesis of 2-alkynylpyridines from terminal alkynes. However, variations of the Heck reaction, such as the Sonogashira coupling, which is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, are highly effective. wikipedia.org The Sonogashira reaction is catalyzed by palladium and a copper co-catalyst in the presence of a base. wikipedia.orglibretexts.org Given its high efficiency and mild reaction conditions, the Sonogashira coupling is a frequently employed method for the synthesis of compounds structurally similar to this compound. For instance, the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a variety of terminal alkynes proceeds efficiently at room temperature. soton.ac.uk Research has also demonstrated the successful Sonogashira coupling of various aryl halides with styrene, including heterocyclic bromides like 5-bromopyridin-2-amine and 2-bromopyridine, resulting in good yields of the desired products. researchgate.net

Table 1: Overview of Coupling Reactions for Pyridine Alkynylation

Coupling ReactionKey ReactantsCatalyst SystemTypical Conditions
Negishi Coupling 2-Halopyridine, Alkynylzinc reagentPd(0) or Ni(0) complexAnhydrous, inert atmosphere
Heck Coupling 2-Halopyridine, AlkenePd(0) complex, BaseVaries, often elevated temperatures
Sonogashira Coupling 2-Halopyridine, Terminal alkynePd(0) complex, Cu(I) co-catalyst, BaseMild, often room temperature

Synthetic Routes to Key Precursors

The successful synthesis of this compound is contingent on the availability of suitable precursors, namely a 2,5-disubstituted pyridine and the functionalized terminal alkyne.

A common and versatile precursor for the synthesis of 5-bromo-2-(alkynyl)pyridines is 2,5-dibromopyridine. A convenient and scalable process for the preparation of 2,5-dibromopyridine starts from 2-aminopyridine (B139424). The synthesis involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a modified Sandmeyer reaction to replace the amino group with a second bromine atom, affording 2,5-dibromopyridine with a total yield of approximately 83%. heteroletters.org

Alternatively, for selective coupling reactions, a 2,5-disubstituted pyridine with halogens of differing reactivity is desirable. For example, 5-bromo-2-iodopyridine can be synthesized from 2,5-dibromopyridine through a halogen exchange reaction. This is typically achieved by reacting 2,5-dibromopyridine with sodium iodide in the presence of a catalyst.

The other key precursor is the terminal alkyne, 1-hexyne. A standard laboratory preparation of 1-hexyne involves the reaction of sodium acetylide with 1-bromobutane (B133212) in liquid ammonia. This method provides a straightforward route to the desired terminal alkyne. wikipedia.org Commercially, 1-hexyne is also readily available from various chemical suppliers.

Table 2: Key Precursors for the Synthesis of this compound

PrecursorCommon Synthetic RouteStarting Materials
2,5-Dibromopyridine Bromination followed by Sandmeyer reaction2-Aminopyridine
5-Bromo-2-iodopyridine Halogen exchange2,5-Dibromopyridine, Sodium iodide
1-Hexyne Nucleophilic substitutionSodium acetylide, 1-Bromobutane

Stereochemical Control in Alkyne Introduction (if applicable to similar structures)

The introduction of a linear alkynyl group, such as the hex-1-yn-1-yl group, at the 2-position of the pyridine ring does not create a new stereocenter at the point of attachment. The geometry of the triple bond is linear, and therefore, issues of stereoisomerism (e.g., cis/trans isomerism) are not relevant for the alkyne moiety itself in the final product.

However, in the broader context of palladium-catalyzed cross-coupling reactions, stereochemical control can be a critical factor, particularly when the coupling partners or the resulting product contain stereocenters. For instance, in palladium-catalyzed allylic alkylation of 2-substituted pyridines, high levels of regio-, diastereo-, and enantioselectivity can be achieved. nih.gov Similarly, the stereochemistry of the starting materials is generally retained in the products of Sonogashira couplings. libretexts.org While not directly applicable to the synthesis of this compound, these examples highlight the sophisticated level of stereochemical control that can be exerted in modern cross-coupling methodologies. In cases where the alkyne or the pyridine substrate contains pre-existing stereocenters, the choice of catalyst, ligands, and reaction conditions can be crucial in preserving the desired stereochemistry.

Chemical Reactivity and Advanced Transformational Chemistry of 5 Bromo 2 Hex 1 Yn 1 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine core of 5-Bromo-2-(hex-1-yn-1-yl)pyridine is characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This intrinsic electronic property governs its susceptibility to various aromatic substitution and functionalization reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which lowers the electron density of the ring and destabilizes the cationic intermediate (σ-complex). The presence of two deactivating substituents, the bromo group at C5 and the hex-1-yn-1-yl group at C2, further diminishes the ring's reactivity towards electrophiles. If forced under harsh conditions, electrophilic attack would be predicted to occur at the C3 or C5 positions, but the existing substitution pattern makes this route synthetically impractical.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the positions activated for nucleophilic attack are C2, C4, and C6. Since the C2 position is already substituted, potential sites for SNAr are C4 and C6. However, these positions bear hydrogen atoms, which are poor leaving groups (hydride). Consequently, direct nucleophilic substitution of hydrogen is typically unfavorable and requires exceptionally strong nucleophiles or specific reaction conditions, such as in the Chichibabin reaction. youtube.com The reaction proceeds via an addition-elimination mechanism, where the stability of the intermediate Meisenheimer complex is crucial. For substitution at the C4 or C6 positions, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides a degree of stabilization. youtube.com

A common strategy to enhance the reactivity of the pyridine ring towards both electrophiles and nucleophiles is through the formation of the corresponding pyridine N-oxide. semanticscholar.orgscripps.eduyoutube.com The N-oxide group is electron-donating through resonance, activating the C2 and C4 positions for electrophilic attack, while also being strongly electron-withdrawing inductively, which further activates these positions for nucleophilic attack. semanticscholar.orgyoutube.comyoutube.com

Overcoming the inherent reactivity patterns of the pyridine ring can be achieved through modern transition-metal-catalyzed C-H functionalization strategies. nih.gov While ortho-functionalization (at C3) is often guided by the pyridine nitrogen, achieving functionalization at the more remote C4 position (meta to the nitrogen) is a significant challenge. nih.govnih.gov

Recent advancements have established protocols for the meta-selective C-H functionalization of pyridines, often employing ruthenium, rhodium, or palladium catalysts. researchgate.netresearchgate.net These methods typically rely on a "directing group" temporarily installed on the nitrogen or at the C2 position, which positions the metal catalyst in proximity to the target C-H bond. For a substrate like this compound, a hypothetical C4-functionalization could be envisioned using these advanced methods, thereby providing access to tri-substituted pyridine scaffolds that are difficult to synthesize via classical methods. For instance, ruthenium-catalyzed C-H bromination has been demonstrated to achieve meta-selectivity on 2-phenylpyridine (B120327) derivatives, offering a potential pathway for functionalizing the C4 position. nih.gov

Transformational Chemistry of the Bromine Substituent

The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The C5-Br bond is highly amenable to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position.

C-C Bond Formation: The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (boronic acid or ester), is a robust method for forming aryl-aryl bonds. mdpi.comnih.govresearchgate.net Similarly, the Sonogashira coupling enables the introduction of a second alkyne moiety by reacting the bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukresearchgate.netwikipedia.org

Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions on 5-Bromopyridine Analogs

Reaction TypeCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂OModerate to Good mdpi.comnih.gov
SonogashiraTerminal AlkynesPd(PPh₃)₄ / CuIEt₃N / THF85-93 soton.ac.uk
SonogashiraTerminal AcetylenesPd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF72-96 semanticscholar.org

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles, using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govorganic-chemistry.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Amine TypePalladium PrecatalystLigandBaseSolventReference
Primary & Secondary AminesPd(OAc)₂ or Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., XPhos, SPhos)NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane wikipedia.orglibretexts.orgorganic-chemistry.org
Heterocyclic Amines[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene rsc.org

C-O and C-S Bond Formation: Variations of the Buchwald-Hartwig coupling can be used to form C-O and C-S bonds, reacting the aryl bromide with alcohols, phenols, or thiols to generate aryl ethers and thioethers, respectively.

Direct nucleophilic displacement of the bromine atom at the C5 position via the SNAr mechanism is significantly less favorable than at the C2 or C4 positions. youtube.com For the SNAr reaction to proceed, a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer intermediate. When the leaving group is at the C5 position (meta to the nitrogen), the resulting negative charge cannot be delocalized onto the ring nitrogen. youtube.com This lack of stabilization makes the intermediate significantly higher in energy compared to those formed from 2- or 4-halopyridines, resulting in a much slower reaction rate. youtube.comnih.gov Therefore, harsh reaction conditions would be required for the direct displacement of the C5-bromine by nucleophiles, and such transformations are generally low-yielding and synthetically less useful compared to cross-coupling strategies.

Reactivity of the Hex-1-YN-1-YL Moiety

The internal, unsymmetrical alkyne functionality offers a third platform for diverse chemical transformations, ranging from addition reactions to pericyclic processes.

The triple bond can undergo a variety of addition reactions. For example, hydration (addition of water), typically catalyzed by mercury(II) salts or other electrophilic metal catalysts, would be expected to yield a mixture of two regioisomeric ketones due to the similar steric and electronic environment on both sides of the alkyne. Similarly, hydrohalogenation (addition of HX) and halogenation (addition of X₂) would proceed to give the corresponding vinyl halides and tetrahaloalkanes, respectively. The triple bond can also be partially or fully reduced to the corresponding (Z)-alkene or alkane using catalytic hydrogenation with specific catalysts (e.g., Lindlar's catalyst for the alkene).

A particularly interesting aspect of the 2-alkynylpyridine scaffold is its participation in cycloaddition reactions. The pyridine nitrogen and the adjacent alkyne can act in concert to form fused heterocyclic systems. For example, 2-alkynylpyridines are known precursors for the synthesis of indolizine (B1195054) derivatives. mdpi.com This can occur via a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide (formed from the pyridine nitrogen) and a suitable dipolarophile, or through metal-catalyzed cyclization pathways. mdpi.com The hex-1-yn-1-yl moiety can also act as a dienophile in intermolecular or intramolecular Diels-Alder reactions, providing a route to complex annulated pyridine systems. acsgcipr.orgnih.gov

Alkyne Hydration and Carbonyl Formation

The hydration of the hex-1-yn-1-yl group in this compound is a classic transformation that converts the alkyne into a carbonyl compound. This reaction typically proceeds under acidic conditions, often with the aid of a mercury(II) salt catalyst, to yield a ketone. The regioselectivity of the hydration of terminal alkynes, such as the one present in the parent hex-1-yne, generally follows Markovnikov's rule, leading to the formation of a methyl ketone. In the case of an internal alkyne like the one in the title compound, the addition of water can potentially lead to two different ketone products.

However, for this compound, the electronic influence of the 5-bromopyridin-2-yl group plays a significant role in directing the regiochemical outcome. The pyridine nitrogen and the bromine atom are electron-withdrawing, which can influence the polarization of the alkyne bond and the stability of the reaction intermediates.

Detailed Research Findings:

While general principles of alkyne hydration are well-established, specific studies detailing the hydration of this compound are not extensively reported in the available literature. However, based on analogous reactions with similar 2-alkynylpyridine systems, the expected outcome would be the formation of 1-(5-bromopyridin-2-yl)hexan-2-one. The reaction would likely be carried out using reagents such as mercury(II) sulfate (B86663) in aqueous sulfuric acid.

ReagentsExpected ProductNotes
HgSO₄, H₂SO₄, H₂O1-(5-bromopyridin-2-yl)hexan-2-oneMarkovnikov addition of water across the triple bond.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Click Chemistry)

The alkyne functionality in this compound is a versatile dienophile and dipolarophile for various cycloaddition reactions. Of particular importance are the [3+2] cycloadditions, which provide a powerful route to five-membered heterocyclic rings. A prominent example of this is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry," especially in its copper(I)-catalyzed variant (CuAAC), which proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer.

The electron-withdrawing nature of the 5-bromopyridin-2-yl substituent can enhance the reactivity of the alkyne in these cycloadditions.

Detailed Research Findings:

Specific examples of [3+2] cycloaddition reactions involving this compound are not widely documented. However, the general utility of 2-alkynylpyridines in such reactions is known. For instance, the reaction of a generic 2-alkynylpyridine with an organic azide in the presence of a copper(I) catalyst would be expected to yield the corresponding 1,4-disubstituted triazole.

Reaction TypeReactantCatalystExpected Product
[3+2] Cycloaddition (CuAAC)Benzyl azideCu(I) source (e.g., CuSO₄/sodium ascorbate)5-Bromo-2-(1-benzyl-4-butyl-1H-1,2,3-triazol-5-yl)pyridine

Metal-Catalyzed Functionalizations of the Alkyne Triple Bond

The carbon-carbon triple bond in this compound serves as a versatile handle for a variety of metal-catalyzed transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. These reactions can include, but are not limited to, hydrofunctionalization, carbofunctionalization, and cyclization reactions.

Catalysts based on transition metals such as palladium, gold, platinum, and rhodium are commonly employed to activate the alkyne bond towards nucleophilic attack or to facilitate C-C and C-heteroatom bond formation.

Detailed Research Findings:

Catalyst SystemReaction TypePotential Product Class
Au(I) or Pt(II) complexesIntramolecular hydroamination/cyclizationSubstituted indolizines
Pd(0)/ligand complexesCarbopalladation/cross-couplingHighly substituted alkenes or heterocycles

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of all proton and carbon signals for 5-Bromo-2-(hex-1-yn-1-yl)pyridine can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide distinct signals for each unique proton environment in the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 (H-6) would likely be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 3 and 4 (H-3 and H-4) would also exhibit characteristic chemical shifts and coupling patterns. The hexynyl side chain would show signals in the aliphatic region, with the methylene (B1212753) protons adjacent to the triple bond appearing around δ 2.5 ppm, and the terminal methyl group protons appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The pyridine ring carbons are expected to resonate in the range of δ 120-155 ppm. The carbon atom attached to the bromine (C-5) would be influenced by the halogen's electronegativity and heavy atom effect. The two sp-hybridized carbons of the alkyne group are expected to appear in the range of δ 80-90 ppm. The aliphatic carbons of the hexyl chain will show signals at higher field strengths.

Predicted NMR Data:

Due to the absence of direct experimental spectra for this compound, the following tables provide predicted chemical shifts based on known data for similar bromopyridines and alkynyl compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3 ~7.8 dd J = 8.5, 2.5
H-4 ~7.3 d J = 8.5
H-6 ~8.6 d J = 2.5
-CH₂- (propargylic) ~2.5 t J = 7.0
-CH₂- ~1.6 sextet J = 7.0
-CH₂- ~1.5 quintet J = 7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~145
C-3 ~140
C-4 ~125
C-5 ~120
C-6 ~152
C≡C (alkyne) ~80, ~90
-CH₂- (propargylic) ~20
-CH₂- ~30
-CH₂- ~22

To unambiguously assign the predicted ¹H and ¹³C NMR signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the pyridine ring and along the hexynyl chain. For instance, cross-peaks would be expected between H-3 and H-4 of the pyridine ring, and between the adjacent methylene groups of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated.

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Isotopologue Theoretical Exact Mass (m/z)
C₁₁H₁₂BrN [M+H]⁺ with ⁷⁹Br 238.0226

Experimental HRMS data showing a molecular ion peak corresponding to these calculated values (with an error of less than 5 ppm) would provide strong evidence for the molecular formula C₁₁H₁₂BrN. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key diagnostic feature in the mass spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹. The C≡C triple bond stretch is expected to be a weak to medium band in the region of 2100-2260 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum. The symmetric breathing modes of the pyridine ring are also typically strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch 3000 - 3100 3000 - 3100
Aliphatic C-H stretch 2850 - 2960 2850 - 2960
C≡C stretch 2100 - 2260 (weak-medium) 2100 - 2260 (strong)
Pyridine ring C=C, C=N stretches 1400 - 1600 1400 - 1600
Pyridine ring breathing ~1000 (medium) ~1000 (strong)

X-ray Diffraction Analysis for Solid-State Molecular Architecture (if available for derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While there is no publicly available crystal structure for this compound itself, analysis of derivatives could provide insights into its potential solid-state architecture.

Should a suitable crystal of a derivative be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as π-π stacking between pyridine rings, halogen bonding involving the bromine atom, and van der Waals forces. For instance, in the crystal structure of a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the molecule exhibits a non-planar conformation with the two aromatic rings being twisted relative to each other. nih.gov Similar packing motifs and intermolecular interactions could be anticipated for derivatives of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine various properties of this compound, from its three-dimensional shape to its electronic and reactive characteristics. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule to find its equilibrium structure. For a molecule like this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as the hexyl chain attached to the pyridine ring can rotate, leading to different spatial arrangements (conformers) with varying energies. By calculating the energy of these different conformers, the most stable, lowest-energy conformation can be identified.

Table 1: Illustrative Geometrical Parameters for Pyridine Derivatives from DFT Calculations This table demonstrates the type of data obtained from geometry optimization, based on findings for similar compounds.

Parameter Bond Length (Å) Bond Angle (°)
C-Br 1.905 -
C-N (pyridine ring) 1.335 -
C≡C (alkyne) 1.208 -
C-C-N (pyridine ring) - 123.5

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of these orbitals across the molecule shows the most probable regions for nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies This table illustrates the typical outputs of an FMO analysis.

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.20

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species. The map uses a color scale to indicate different electrostatic potential values:

Red: Regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen. researchgate.netmdpi.com

Blue: Regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Positive regions (blue) might be located around the hydrogen atoms. This mapping provides a robust prediction of the molecule's intermolecular interaction sites. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These indices, derived from conceptual DFT, provide a more quantitative measure of reactivity than FMO analysis alone.

Key reactivity indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Global Electrophilicity Index (ω): Measures the ability of a molecule to act as an electrophile. mdpi.com

Nucleophilicity Index (N): Measures the ability of a molecule to act as a nucleophile. mdpi.com

These calculated indices help in classifying the molecule's reactivity, for instance, determining if it is a strong or moderate electrophile or nucleophile. mdpi.com

Mechanistic Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway from reactants to products, researchers can gain a detailed understanding of how a transformation occurs.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the lowest energy path of a reaction, representing the energetic barrier that must be overcome for the reaction to proceed. fiveable.me

Computational methods are used to locate these saddle points on the potential energy surface. A crucial step in confirming a true transition state is a frequency calculation. A genuine transition state structure is characterized by having exactly one imaginary frequency in its vibrational spectrum. fiveable.me This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that leads from the reactant structure over the energy barrier to the product structure. fiveable.me By characterizing these transition states, chemists can understand the feasibility of a proposed reaction mechanism and predict reaction kinetics.

Computational Chemistry and Theoretical Investigations

Energy Profiles of Catalytic Cycles

Information regarding the computational and theoretical investigations into the energy profiles of catalytic cycles involving 5-Bromo-2-(hex-1-yn-1-yl)pyridine is not available in the public domain. Detailed studies providing data such as energy profiles, reaction coordinates, and calculated energy barriers for catalytic reactions with this specific compound have not been identified in the reviewed literature. Such specific computational data is typically disseminated in specialized, peer-reviewed research articles which are not presently available.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The dual functionality of 5-Bromo-2-(hex-1-yn-1-yl)pyridine allows for its elaboration into more complex molecular structures. The bromine atom is amenable to various cross-coupling reactions, while the alkyne moiety can participate in a wide array of transformations, including cycloadditions and further coupling reactions.

The strategic positioning of the bromo and alkynyl groups on the pyridine (B92270) ring enables the regioselective introduction of diverse substituents. The bromine at the 5-position can be readily displaced or coupled, while the hex-1-yn-1-yl group at the 2-position can be transformed, leading to a wide range of polyfunctionalized pyridine derivatives.

Furthermore, this compound serves as a key precursor for the construction of fused heterocyclic systems. For instance, through intramolecular cyclization reactions involving the alkyne and a suitably introduced functional group, various bicyclic and polycyclic aromatic compounds can be synthesized. mdpi.combeilstein-journals.orgbeilstein-journals.org An example is the synthesis of pyridine-fused siloles, which are of interest for their electronic and photophysical properties. semanticscholar.orgacs.orgnih.gov In these syntheses, a related compound, 2-bromo-3-(pentamethyldisilanyl)pyridine, reacts with terminal alkynes in the presence of a palladium catalyst to form the fused silole ring system. semanticscholar.orgacs.orgnih.gov

The Sonogashira coupling reaction is a powerful tool for functionalizing such bromo-alkynyl pyridine scaffolds. This reaction allows for the coupling of the terminal alkyne with various aryl or vinyl halides, or the coupling of the bromo-pyridine with other terminal alkynes. beilstein-journals.orgbeilstein-journals.org This methodology provides a direct route to highly functionalized imidazo[1,2-a]pyridines and other complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org

The rigid, directional nature of the pyridine-alkyne linkage in derivatives of this compound makes them excellent candidates for the construction of supramolecular assemblies. By designing molecules with multiple pyridine-alkyne units, it is possible to create linear or angular building blocks that can self-assemble into well-defined, larger architectures through non-covalent interactions such as metal coordination or hydrogen bonding. These assemblies are of interest for applications in molecular recognition, catalysis, and materials science. uzh.ch

Ligand Design and Coordination Chemistry

The pyridine nitrogen and the alkyne's triple bond in this compound and its derivatives can both act as coordination sites for metal ions. This dual coordinating ability makes this scaffold attractive for the design of novel ligands for metal catalysis.

The combination of a soft alkyne and a borderline pyridine nitrogen donor allows for the creation of ligands with unique electronic and steric properties. These pyridine-alkyne ligands can stabilize various transition metal centers, leading to catalysts with novel reactivity and selectivity. sioc-journal.cn For example, PNP pincer ligands with a pyridine core have been shown to be effective in cobalt-catalyzed semihydrogenation of terminal alkynes. sioc-journal.cn The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups, which in turn influences the catalytic activity of the corresponding metal complex. sioc-journal.cn

The bromo-substituted pyridine core can be further functionalized to create multidentate ligands. For instance, the bromine can be replaced with other donor groups through cross-coupling reactions, leading to the formation of pincer-type ligands that can strongly bind to a metal center and enhance catalytic performance. unam.mxuni-muenchen.de

While direct applications of this compound in asymmetric synthesis are not extensively documented, its derivatives hold significant potential in this area. Chiral ligands derived from functionalized pyridine scaffolds are widely used in asymmetric catalysis. By introducing chiral substituents to the pyridine ring or the hexynyl side chain of derivatives, it is possible to create a chiral environment around a coordinated metal center. Such chiral catalysts can then be used to mediate a variety of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. rug.nl

For instance, the development of chiral phosphoramidite (B1245037) ligands has been instrumental in advancing copper-catalyzed asymmetric conjugate addition reactions. rug.nl Similarly, chiral pyridine-containing ligands could be developed from this compound derivatives for applications in asymmetric synthesis.

Functional Materials Development

The inherent properties of the pyridine-alkyne structure, such as its rigidity and electronic characteristics, make this compound and its derivatives promising candidates for the development of functional organic materials.

The extended π-conjugation that can be achieved by elaborating the pyridine-alkyne core is a key feature for creating materials with interesting optoelectronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the pyridine ring allows for the rational design of materials with specific energy levels and charge-transport characteristics.

Furthermore, the introduction of the bromo-alkynyl pyridine moiety into polymer backbones can lead to the development of novel functional polymers. These polymers may exhibit unique properties such as enhanced thermal stability, specific photophysical behavior, or the ability to coordinate with metals, opening up possibilities for their use in sensors, responsive materials, and catalysis.

Organic Electronic Materials (e.g., OLEDs, Semiconductors)

In the realm of organic electronic materials, this compound functions as an essential precursor for building π-conjugated systems. These systems are the fundamental components of organic semiconductors and the emissive layers in Organic Light-Emitting Diodes (OLEDs). The development of novel materials with excellent electronic and photophysical properties is a significant area of research, with applications in photovoltaic devices and sensors. nih.gov

The synthetic utility of this compound is primarily demonstrated through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins an alkyne with an aryl or vinyl halide, is a key strategy. soton.ac.uk The bromine atom on the pyridine ring can be coupled with other molecules, while the hexynyl group can participate in further transformations, leading to the assembly of large, planar polycyclic aromatic hydrocarbons (PAHs) or other conjugated structures. soton.ac.uk For instance, research into pyridine-fused siloles, which are known for their electronic and photophysical properties, utilizes alkyne-substituted pyridine derivatives as starting materials. nih.gov

The pyridine moiety itself is a valuable component in electronic materials. Its electron-deficient nature influences the electronic properties of the final molecule, and the nitrogen atom can act as a coordination site for metals or as an "anchoring group" to secure molecular wires to metal surfaces. soton.ac.uk The synthesis of various functional materials, from luminescent liquid crystals to complex carborane derivatives, often begins with precursors structurally similar to this compound. mdpi.commit.edu

Table 2: Examples of Advanced Materials Synthesized from Related Pyridine Precursors

Precursor Example Reaction Type Resulting Material Class Application Area Source
2-bromo-3-(pentamethyldisilanyl)pyridine + 1-hexyne (B1330390) Sonogashira Coupling / Cyclization Pyridine-fused siloles OLEDs, Semiconductors nih.gov
1-bromo-2-iodobenzene + 1-hexyne Sonogashira Coupling Polyaromatic Hydrocarbons (PAHs) Molecular Wires soton.ac.uk
2-chloro-4-iodopyridine + 1-hexyne Sonogashira Coupling o-Carboranyl Pyridines Optoelectronics mdpi.com
5-bromo-2-(5-bromothiophen-2-yl)pyridine + 1-hexyne Sonogashira Coupling / Hydrogenation Thienyl-pyridines for metal complexes Luminescent Liquid Crystals mit.edu

Applications in Organic Light-Emitting Diodes

The development of materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of modern materials science. Phosphorescent organic materials, including transition-metal organometallic compounds, are highly sought after for their ability to achieve high emission efficiencies. unist.ac.kr While this compound is not itself an emissive material for OLEDs, it is an integral starting point for synthesizing the complex luminophores that are.

The process involves using the bromo- and hexynyl- handles of the precursor to build larger, conjugated molecules with specific photophysical properties. For example, the precursor can be elaborated into larger ligands that can then be coordinated to heavy metal atoms like iridium or platinum. mit.eduresearchgate.net The resulting organometallic complexes often exhibit strong phosphorescence, a property that is crucial for achieving high efficiency in OLEDs. unist.ac.kr

The structure of the final ligand, which can be systematically modified starting from precursors like this compound, allows for the fine-tuning of the emission color and quantum yield of the phosphorescent complex. researchgate.net By carefully designing the ligand framework, researchers can control the energy levels of the molecule, which is essential for efficient charge injection and recombination within the OLED device. Research has shown that even small changes to the ligand, such as the introduction of different substituent groups on the pyridine or phenyl rings, can significantly alter the color of light emitted, from blue-green to yellow-green. researchgate.net Furthermore, related bromo-pyridine derivatives have been incorporated into single-molecule emitters designed for white OLEDs (WOLEDs), highlighting the versatility of this class of compounds in developing next-generation lighting and display technologies. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-hexyne
2-bromo-3-(pentamethyldisilanyl)pyridine
Pyridine-fused siloles
1-bromo-2-iodobenzene
1-bromo-2-(hex-1-yn-1-yl)benzene
2-chloro-4-iodopyridine
2-Chloro-4-(hex-1-yn-1-yl)pyridine
o-Carboranyl Pyridines
5-bromo-2-(5-bromothiophen-2-yl)pyridine
5-(hex-1-yn-1-yl)-2-(5-(hex-1-yn-1-yl)thiophen-2-yl)pyridine
Thienyl-pyridines
Platinum(II) thienyl pyridyl complexes
Salicyl 5-bromo-4,6-(dimethyl) pyridine
Iridium(III) complexes

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(hex-1-yn-1-yl)pyridine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 5-bromo-2-iodopyridine (or analogous halides) and hex-1-yne. Key factors include:
  • Catalyst system : Pd(PPh₃)₄/CuI for cross-coupling, as referenced in pyridine functionalization studies .
  • Solvent/base optimization : Use of triethylamine in DMF or THF to stabilize intermediates and enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance rate and side-product formation .
    Post-synthesis purification may involve column chromatography (silica gel, hexane/EtOAc) and distillation, leveraging boiling points (~160–195°C) and density (1.53–1.71 g/mL) for separation .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridine ring protons at δ 7.5–8.5 ppm, alkyne protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 239–242) .
  • Infrared (IR) Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validate Br and N content against theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Storage : Store at ambient temperatures in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling conditions to improve yields of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for enhanced stability and turnover .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce side reactions .
  • Additives : Use tetrabutylammonium iodide (TBAI) to solubilize halide intermediates and accelerate coupling .
  • In Situ Monitoring : Employ TLC or GC-MS to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve regioselectivity challenges during functionalization of the pyridine ring?

  • Methodological Answer :
  • Directed ortho-Metalation : Use directing groups (e.g., methoxy) to control bromination/alkynylation sites .
  • Protecting Groups : Temporarily block reactive positions (e.g., N-oxidation) to achieve selective substitution .
  • Computational Modeling : DFT calculations to predict electron density distribution and guide synthetic planning .

Q. How should contradictory data (e.g., inconsistent NMR spectra) be analyzed for this compound?

  • Methodological Answer :
  • Isomer Identification : Check for regioisomers (e.g., 3-bromo vs. 5-bromo derivatives) via NOE NMR experiments .
  • Dynamic Effects : Assess tautomerization or rotational barriers (e.g., alkyne conformation) using variable-temperature NMR .
  • Impurity Profiling : Compare HPLC retention times with authentic standards to detect byproducts .

Data Contradiction Analysis

Q. Why might cross-coupling reactions produce unexpected byproducts, and how can this be mitigated?

  • Methodological Answer :
  • Side Reactions : Homocoupling of alkynes (Glaser reaction) due to excess CuI; reduce Cu loading or degas solvents .
  • Oxidative Addition Failures : Impure halide precursors (e.g., iodide vs. bromide) can stall catalysis; validate starting material purity via GC-MS .
  • Temperature Sensitivity : High temperatures (>100°C) may decompose Pd catalysts; optimize via controlled heating (e.g., microwave-assisted synthesis) .

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